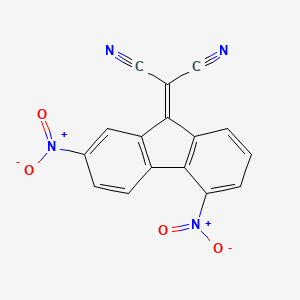![molecular formula C25H24BrN3O3 B11554024 (3E)-N-(biphenyl-2-yl)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11554024.png)
(3E)-N-(biphenyl-2-yl)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structural features. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and bromomethylphenoxy intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve efficient production. Purification techniques like crystallization and chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromomethyl groups, leading to the formation of corresponding oxides and bromides.
Reduction: Reduction reactions can target the imino and amido groups, converting them into amines and alcohols.
Substitution: The bromine atom in the bromomethylphenoxy group can be substituted with various nucleophiles, resulting in a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized biphenyl derivatives, reduced amines, and substituted phenoxy compounds.
Scientific Research Applications
(3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may bind to enzyme active sites, altering their catalytic activity, or interact with receptors, influencing signal transduction processes.
Comparison with Similar Compounds
2,2’-Bipyridyl: Known for its chelating properties and use in coordination chemistry.
Heparinoid: Structurally similar to heparin, with anticoagulant properties.
Uniqueness: (3E)-N-{[1,1’-BIPHENYL]-2-YL}-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE stands out due to its specific structural features, such as the bromomethylphenoxy group and the imino linkage, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C25H24BrN3O3 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(2-phenylphenyl)butanamide |
InChI |
InChI=1S/C25H24BrN3O3/c1-17-12-13-23(21(26)14-17)32-16-25(31)29-28-18(2)15-24(30)27-22-11-7-6-10-20(22)19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,30)(H,29,31)/b28-18+ |
InChI Key |
MIQXUIJQLPUZKM-MTDXEUNCSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8E)-2-amino-6-(propan-2-yl)-4-(thiophen-3-yl)-8-(thiophen-3-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11553944.png)
![4-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11553952.png)
![N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11553961.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B11553966.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553971.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11553978.png)
![2-[(3-Methoxybenzylidene)hydrazino]-2-oxo-n-propylacetamide](/img/structure/B11553984.png)
![4-Bromo-2-nitro-6-[(E)-[(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)imino]methyl]phenol](/img/structure/B11553992.png)
![2-(2-Bromo-4-methylphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11553998.png)
![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11554002.png)
![4-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11554009.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11554019.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11554022.png)

